1-Aminoazetidin-3-ol
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Overview
Description
1-Aminoazetidin-3-ol is a four-membered heterocyclic compound containing an amino group and a hydroxyl group. It is a derivative of azetidine, which is known for its significant ring strain and unique reactivity.
Mechanism of Action
Target of Action
It’s worth noting that azetidines, a class of compounds to which 1-aminoazetidin-3-ol belongs, are known to have various applications in medicinal chemistry .
Mode of Action
Azetidines, in general, are known for their reactivity and versatility as heterocyclic synthons . They can participate in various chemical reactions, which could potentially influence their interaction with biological targets.
Biochemical Pathways
Azetidines are known to be useful in the synthesis of polyamines, which play crucial roles in various biological processes .
Result of Action
The versatility of azetidines in chemical reactions suggests that they could potentially have diverse effects at the molecular and cellular levels .
Action Environment
It’s important to note that factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminoazetidin-3-ol can be synthesized through several methods. One common approach involves the cyclization of open-chain precursors. For instance, the intramolecular cyclization of amino alcohols can yield azetidines under appropriate conditions . Another method involves the reduction of azetidinones, which are readily available intermediates .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of microwave irradiation has been reported to facilitate the synthesis of azetidines efficiently . Additionally, electrocatalytic methods have been developed to produce azetidines with high regioselectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Aminoazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert azetidinones to azetidines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is frequently used for reduction reactions.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of azetidine oxides.
Reduction: Production of this compound from azetidinones.
Substitution: Various substituted azetidines depending on the reagents used.
Scientific Research Applications
1-Aminoazetidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of polyamines through ring-opening polymerization.
Biology: The compound is used in the development of antibacterial and antimicrobial coatings.
Industry: The compound is utilized in the production of materials for CO2 adsorption and chelation.
Comparison with Similar Compounds
Azetidine: A parent compound with similar ring strain but lacking the amino and hydroxyl groups.
Aziridine: Another strained nitrogen-containing heterocycle, but with a three-membered ring.
Pyrrolidine: A five-membered ring compound with similar reactivity but less ring strain.
Uniqueness: 1-Aminoazetidin-3-ol is unique due to its combination of an amino group and a hydroxyl group on a four-membered ring, which imparts distinct reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
1-aminoazetidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c4-5-1-3(6)2-5/h3,6H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLXRRPEDWDDQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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